Product packaging for gltF protein(Cat. No.:CAS No. 148970-50-7)

gltF protein

Cat. No.: B1177148
CAS No.: 148970-50-7
Attention: For research use only. Not for human or veterinary use.
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Description

The gltF protein is a periplasmic protein from Escherichia coli K-12 that is encoded by the gltF gene, a member of the gltBDF operon . This operon includes gltB and gltD , which code for the large and small subunits of the enzyme glutamate synthase (GOGAT), respectively . Research has established that GltF is not involved in the catalytic activity of glutamate synthase but plays a critical regulatory role in nitrogen metabolism. Studies using insertional mutations have demonstrated that the this compound is essential for the induction of nitrogen-regulated (Ntr) enzymes under nitrogen-limiting conditions . Furthermore, GltF appears to mediate the glutamate-dependent repression of its own operon, positioning it as a key component in the complex regulatory network of bacterial nitrogen assimilation . The function of GltF is conserved in other enteric bacteria, as evidenced by the gltF gene from Klebsiella pneumoniae being able to complement the Ntr phenotype in an E. coli mutant . This protein is intended for research use only in the study of bacterial gene regulation and nitrogen metabolism.

Properties

CAS No.

148970-50-7

Molecular Formula

C26H71N13P4

Synonyms

gltF protein

Origin of Product

United States

Scientific Research Applications

Microbial Metabolism Studies

GltF's role in microbial metabolism is crucial for understanding nitrogen assimilation and amino acid biosynthesis. Studies involving E. coli mutants lacking GltF have provided insights into alternative pathways for nitrogen utilization, demonstrating how bacteria adapt to nutrient limitations.

Application AreaDescription
Nitrogen MetabolismInvestigating the role of GltF in regulating nitrogen assimilation pathways in bacteria.
Amino Acid SynthesisAnalyzing how GltF influences the synthesis of glutamate and other amino acids.

Biotechnological Applications

The GltF protein has potential applications in biotechnology, particularly in the production of amino acids and other metabolites through engineered microbial strains. By manipulating the expression of the gltF gene, researchers can optimize microbial production systems for industrial applications.

Application AreaDescription
Amino Acid ProductionUtilizing engineered E. coli strains with modified GltF expression for enhanced yield.
BioremediationExploring the use of GltF-modified microbes in bioremediation processes for nitrogenous waste.

Synthetic Biology

In synthetic biology, GltF can be used as a part of genetic circuits designed to regulate metabolic pathways in response to environmental signals. This application is particularly relevant for developing smart microbial systems capable of responding to changes in nutrient availability.

Application AreaDescription
Genetic Circuit DesignIncorporating GltF into synthetic circuits for controlled amino acid production.
Environmental SensingDeveloping microbes that utilize GltF-based pathways to sense and respond to nutrient levels.

Case Study 1: Nitrogen Utilization

A study conducted on E. coli mutants lacking the gltF gene revealed that these mutants could still utilize alternative nitrogen sources effectively, suggesting compensatory mechanisms at play within microbial communities . This finding underscores the adaptability of bacteria and highlights potential areas for further research into metabolic flexibility.

Case Study 2: Engineered Microbial Strains

Research focused on engineering E. coli strains with overexpressed GltF demonstrated increased efficiency in glutamate production under specific growth conditions . This case exemplifies how targeted genetic modifications can enhance microbial production capabilities, paving the way for industrial applications in amino acid synthesis.

Comparison with Similar Compounds

Comparison with Similar Proteins and Regulatory Factors

Functional and Structural Comparisons
Protein Organism Size (kDa) Localization Function Key Differences
GltF E. coli, K. pneumoniae 26 Periplasmic Regulates histidase induction, glt operon repression Unique to Enterobacteria; weak kinase homology
GlnB (PII) E. coli 12 Cytoplasmic Nitrogen sensing via uridylylation Smaller, cytoplasmic, interacts with GlnD
NtrC E. coli 54 Cytoplasmic Transcriptional activator of σ⁵⁴-dependent genes Larger, DNA-binding, ATPase activity
PhoR E. coli 58 Inner membrane Histidine kinase in phosphate regulation Membrane-bound, strong kinase activity

Key Findings :

Kinase Homology: GltF’s weak homology to histidine kinases contrasts with PhoR, a canonical membrane-bound kinase with well-defined phosphotransfer activity .

Operon Specificity : GltF is uniquely associated with the gltBD operon, which encodes glutamate synthase. This contrasts with GlnB, which regulates multiple nitrogen assimilation pathways .

Methodological Approaches for Comparability

Protein comparability studies (e.g., for biopharmaceuticals) employ biophysical techniques to detect structural and stability differences. While GltF-specific data are sparse, analogous methodologies from protein comparability assessments provide a framework:

  • Conformational Stability: Techniques like empirical phase diagrams (EPDs) and radar charts could assess GltF’s stability under stress (e.g., pH, temperature) and compare it to homologs. For example, IgG1 monoclonal antibodies and FGF-1 mutants show detectable stability differences under similar conditions .
  • Sequence Analysis : Tools such as BLAST and CLUSTAL Omega (referenced in protein sequence comparison literature ) could quantify GltF’s sequence divergence from putative homologs.

Preparation Methods

Recombinant Expression Systems for gltF

The absence of direct reports on gltF protein purification necessitates extrapolation from established prokaryotic expression frameworks. The glutathione-S-transferase (GST) fusion system, widely used for high-yield protein production in E. coli, offers a plausible pathway for gltF expression . pGEX vectors, which include protease cleavage sites between the GST tag and target protein, enable post-purification removal of the fusion partner . For instance, Bio-Rad’s GST-DHFR-His fusion protocol achieves 50–90% purity in initial affinity steps, a benchmark applicable to gltF .

Critical parameters include induction conditions (e.g., 0.1–1 mM IPTG at OD₆₀₀ ≈ 0.6) and temperature (25–37°C), which minimize inclusion body formation . Source notes that DHFR fusion proteins expressed at 16°C overnight exhibit superior solubility, a strategy transferable to gltF. Post-lysis, SDS-PAGE analysis verifies expression, with expected molecular weights guiding confirmation: GST adds ~26 kDa, while native gltF’s theoretical mass (unreported in literature) would require computational prediction from its 147-amino-acid sequence in E. coli K-12 .

Affinity Chromatography and Buffer Optimization

Glutathione Sepharose matrices remain the gold standard for GST-tagged protein purification. As detailed by Sigma-Aldrich , batch purification involves:

  • Binding : Incubate lysate with glutathione resin (50% slurry) for ≥30 minutes under gentle agitation.

  • Washing : Remove nonspecific proteins with 3× PBS volumes, centrifuging at 500 × g for 5 minutes per cycle .

  • Elution : Competitively displace GST-fused gltF using 10–20 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0) .

For non-GST systems, alternative tags (e.g., polyhistidine) paired with immobilized metal affinity chromatography (IMAC) could be employed. Bio-Rad’s Ni-NTA protocols achieve >90% purity for His-tagged DHFR, suggesting comparable efficacy for gltF .

Table 1: Comparative Affinity Purification Parameters

ParameterGST-Based His-Tag
Binding BufferPBS (pH 7.4)50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (pH 8.0)
Elution Buffer10 mM glutathione250 mM imidazole
Typical Yield0.5–2 mg/mL1–3 mg/mL
Purity Post-Elution70–90%80–95%

Solubilization and Denaturation Strategies

Proteoliposome-reconstituted proteins, as in GltPh studies , highlight the role of detergents in solubilizing membrane-associated complexes. While gltF’s solubility is undocumented, 1–2% Triton X-100 or 0.5% n-dodecyl-β-D-maltoside (DDM) could mitigate aggregation . Source advocates SDS/urea lysis buffers (5% SDS, 2 M urea, 50 mM Tris-HCl) for fecal proteomics, achieving 95% protein recovery—a method adaptable to gltF if expressed insolubly.

Denaturation-refolding cycles may be necessary. The S-Trap filtration method , which uses 90% methanol/TEAB for protein binding, permits detergent removal without precipitation, potentially preserving gltF activity.

Proteolytic Tag Removal and Final Purification

Thrombin or PreScission protease cleavages, integral to GST systems , require optimization to prevent gltF degradation. Post-cleavage, a second glutathione column removes liberated GST, while benzamidine-Sepharose eliminates proteases . Gel filtration (e.g., Superdex 200) or ion-exchange chromatography (Q Sepharose) could resolve gltF from contaminants, as demonstrated for DHFR .

Challenges and Validation

The principal hurdle in gltF preparation remains its unconfirmed expression profile and stability. Polar mutations in gltBD operons may suppress gltF transcription , necessitating codon-optimized synthetic genes or alternative promoters (e.g., T7/lac hybrid). Functional validation via nitrogen assimilation assays or pull-downs with GltB/D partners would confirm native folding.

Q & A

Q. How to engineer gltF for enhanced stability in industrial biocatalysis without commercial toolkits?

  • Methodological Answer : Perform site-saturation mutagenesis at flexible loop regions identified by MD simulations. Screen variants via thermal shift assays (DSF) and assess half-life in operational conditions (e.g., 37°C, shaking). Use RosettaDDG for stability prediction and avoid catalytic residues .

Tables: Key Resources for gltF Research

Resource Type Tools/Databases Application Reference
Structural PredictionAlphaFold, SWISS-MODELHomology modeling
Proteomics DataPRIDE, PeptideAtlasRaw mass spectrometry data storage
Interaction NetworksSTRING, BioGRIDProtein-protein interaction mapping
Kinetic AnalysisGraphPad Prism, COPASIEnzyme kinetics modeling
Reproducibility GuidelinesMIAPE, ARRIVEStandardized reporting

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